An In-depth Technical Guide to 2'-Aminoacetophenone Hydrochloride (CAS: 5468-37-1)
An In-depth Technical Guide to 2'-Aminoacetophenone Hydrochloride (CAS: 5468-37-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Aminoacetophenone Hydrochloride (CAS No. 5468-37-1) is a versatile organic compound that serves as a pivotal intermediate in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1] Structurally, it is the hydrochloride salt of an aromatic ketone, featuring both a primary amine and a ketone functional group in an ortho position on the benzene (B151609) ring.[2][3] This unique arrangement makes it an invaluable precursor for constructing various heterocyclic systems, most notably quinolines and indazoles, which are core scaffolds in many biologically active molecules.[3][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, applications in drug discovery, and safety protocols.
Chemical and Physical Properties
2'-Aminoacetophenone Hydrochloride is typically an off-white to light yellow crystalline solid.[1][6][7] Its key physical and chemical properties are summarized below, providing essential data for reaction planning and execution.[1]
| Property | Value | Reference(s) |
| CAS Number | 5468-37-1 | [8] |
| Molecular Formula | C₈H₁₀ClNO | [9] |
| Molecular Weight | 171.62 g/mol | [8] |
| Melting Point | 194 °C (decomposes) | [6][7][10] |
| Appearance | Off-white to light yellow solid | [1][6][11] |
| Purity | ≥98% | [5] |
| Synonyms | Phenacylamine hydrochloride, ω-Aminoacetophenone hydrochloride | [8][11] |
Synthesis and Purification
The synthesis of 2'-Aminoacetophenone Hydrochloride is often achieved through multi-step procedures. A common and well-documented route is the Delépine reaction, which involves the reaction of an α-haloacetophenone with hexamethylenetetramine, followed by acidic hydrolysis.[9]
Experimental Protocol: Synthesis via Delépine Reaction
This protocol details the synthesis starting from phenacyl bromide.[9][10]
Step 1: Formation of the Quaternary Ammonium (B1175870) Salt
-
To a stirred solution of phenacyl bromide (1.0 mmol, 1.0 equiv) in diethyl ether (13 mL), add hexamethylenetetramine (1.0 mmol, 1.0 equiv) all at once.
-
Stir the mixture at room temperature for 12 hours. A solid precipitate will form.[9]
-
Filter the resulting solid, wash it with diethyl ether (15 mL), and dry it under reduced pressure to yield the quaternary ammonium salt.[9][10]
Step 2: Acidic Hydrolysis
-
Place the obtained quaternary salt in a round-bottomed flask fitted with a reflux condenser.
-
Add ethanol (B145695) (22 mL) and concentrated hydrochloric acid (0.6 mL).[9]
-
Reflux the mixture for 3 hours. A solid will form during this period.[9][10]
-
After cooling to room temperature, filter the solid product.
-
Wash the filtered solid with ethanol (20 mL) and dry under vacuum to afford pure 2'-Aminoacetophenone Hydrochloride.[9]
Synthesis Workflow Diagram
The following diagram illustrates the workflow for the synthesis of 2'-Aminoacetophenone Hydrochloride.
Spectral Characterization
Spectroscopic data is crucial for the identification and quality control of 2'-Aminoacetophenone Hydrochloride. The free base form (2'-Aminoacetophenone, CAS: 551-93-9) is often used for spectral analysis in organic solvents.
| Technique | Key Data / Chemical Shifts (δ) | Reference(s) |
| ¹H NMR | Spectra available for the free base form (2'-Aminoacetophenone). | [12][13] |
| ¹³C NMR | Spectra available for both the hydrochloride salt and the free base. | [14][15] |
| IR Spectroscopy | Spectra available. | [16] |
| Mass Spectrometry | Data available for the free base form. | [16] |
Applications in Organic Synthesis and Drug Development
2'-Aminoacetophenone Hydrochloride is a cornerstone building block, primarily for synthesizing heterocyclic compounds with significant pharmacological activities.[3]
The Friedländer Synthesis of Quinolines
One of the most prominent applications is in the Friedländer synthesis, a classic condensation reaction between a 2-aminoaryl ketone (like 2'-aminoacetophenone) and a compound containing a reactive α-methylene group (e.g., another ketone) to produce quinolines.[4][17] Quinolines are a privileged scaffold in medicinal chemistry, found in drugs with anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[18][19][20]
Experimental Protocol: Friedländer Condensation
This protocol describes a general procedure for the synthesis of a quinoline-fused steroid, demonstrating the utility of 2'-aminoacetophenone.[21][22]
-
In a reaction vessel, combine 2'-Aminoacetophenone (1.1 equiv), a suitable ketone (e.g., 4-cholesten-3-one, 1.0 equiv), and a catalyst (e.g., NaAuCl₄·2H₂O, 5 mol%).[22]
-
Add a solvent, such as ethanol (2 mL).
-
Stir the mixture at an elevated temperature (e.g., 110 °C) for the required duration (e.g., 5 hours).[22]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product using column chromatography to isolate the desired quinoline (B57606) derivative.
Workflow for Quinoline Synthesis
The diagram below outlines the logical flow of the Friedländer synthesis.
Other Synthetic Applications
-
Indazoles: It is used in the synthesis of 3-methyl-1H-indazole by first converting it to an oxime, which then undergoes intramolecular electrophilic amination.[23]
-
Ubenimex (Bestatin): 2'-Aminoacetophenone Hydrochloride is a key intermediate in the synthesis of Ubenimex, an aminopeptidase (B13392206) inhibitor used in cancer therapy.[1]
-
Chalcones: It serves as a precursor for amino-substituted chalcones, which are investigated for their antimicrobial and anticancer properties.[3]
Relevance to Biological Pathways
While 2'-Aminoacetophenone itself is not directly a modulator of signaling pathways, the quinoline and quinolinone derivatives synthesized from it are potent bioactive agents.[19][24] For instance, many quinoline-based drugs function as kinase inhibitors, targeting pathways crucial for cancer cell proliferation, such as the EGFR signaling cascade.[25]
Furthermore, 2-aminoacetophenone (B1585202) is a metabolite in the kynurenine (B1673888) pathway, a major route for tryptophan metabolism.[26] This pathway is increasingly implicated in a variety of diseases, including neurodegenerative disorders and cancer, due to the neuroactive and immunomodulatory properties of its metabolites.[27][28][29]
The Kynurenine Pathway
The diagram below provides a simplified overview of the kynurenine pathway, highlighting the position of related metabolites.
Safety and Handling
2'-Aminoacetophenone Hydrochloride is classified as an irritant.[11][30] Proper safety precautions are essential during handling and storage.
| Hazard Category | Precautionary Measures | Reference(s) |
| Health Hazards | Causes skin, eye, and respiratory tract irritation. | [11][30][31] |
| Handling | Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. | [6][30] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth, do NOT induce vomiting. Seek medical attention if irritation persists. | [7][11][30] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Refrigerated storage (below 4°C) is recommended. | [1][6][11] |
| Spills | Clean up spills immediately, avoiding dust generation. Provide ventilation. | [11] |
Conclusion
2'-Aminoacetophenone Hydrochloride is a fundamentally important chemical intermediate with a high impact on medicinal chemistry and organic synthesis. Its utility in constructing privileged heterocyclic scaffolds like quinolines makes it indispensable for the development of new therapeutic agents. A thorough understanding of its properties, synthetic routes, and safe handling procedures is crucial for any researcher or drug development professional working with this versatile compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. 2-Aminoacetophenone hydrochloride, 98% 25384-14-9 India [ottokemi.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Aminoacetophenone hydrochloride | 5468-37-1 [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. 2-Aminoacetophenone(551-93-9) 13C NMR spectrum [chemicalbook.com]
- 16. 2-Aminoacetophenone hydrochloride(5468-37-1) IR Spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benthamscience.com [benthamscience.com]
- 20. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Biosynthetic routes to 2-aminoacetophenone and 2-amino-3-hydroxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | The kynurenine pathway as a potential link between ethanol-induced behavioral alterations and neuroinflammation [frontiersin.org]
- 30. combi-blocks.com [combi-blocks.com]
- 31. oxfordlabchem.com [oxfordlabchem.com]

